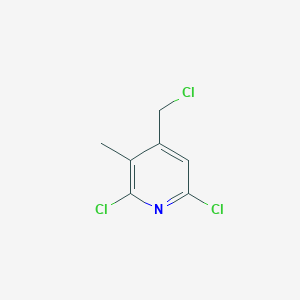
2,6-Dichloro-4-(chloromethyl)-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-(chloromethyl)-3-methylpyridine is an organic compound with the molecular formula C7H6Cl3N It is a chlorinated derivative of pyridine, characterized by the presence of two chlorine atoms at positions 2 and 6, a chloromethyl group at position 4, and a methyl group at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(chloromethyl)-3-methylpyridine typically involves the chlorination of 3-methylpyridine derivatives. One common method includes the reaction of 3-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step processes starting from readily available raw materials. The process often includes steps such as halogenation, methylation, and chloromethylation, followed by purification and isolation of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the industrial production process.
化学反応の分析
Types of Reactions
2,6-Dichloro-4-(chloromethyl)-3-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group at position 3 can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atoms.
Oxidation: Products include 2,6-dichloro-4-(chloromethyl)-3-pyridinecarboxaldehyde or 2,6-dichloro-4-(chloromethyl)-3-pyridinecarboxylic acid.
Reduction: The major product is 2,6-dichloro-3,4-dimethylpyridine.
科学的研究の応用
2,6-Dichloro-4-(chloromethyl)-3-methylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism by which 2,6-Dichloro-4-(chloromethyl)-3-methylpyridine exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include inhibition of enzyme catalysis or alteration of signal transduction processes.
類似化合物との比較
Similar Compounds
- 2,6-Dichloro-4-trifluoromethylpyridine
- 2,6-Dichloro-4-nitropyridine
- 2,6-Dichloro-4-methoxypyridine
Uniqueness
Compared to similar compounds, 2,6-Dichloro-4-(chloromethyl)-3-methylpyridine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties
特性
分子式 |
C7H6Cl3N |
|---|---|
分子量 |
210.5 g/mol |
IUPAC名 |
2,6-dichloro-4-(chloromethyl)-3-methylpyridine |
InChI |
InChI=1S/C7H6Cl3N/c1-4-5(3-8)2-6(9)11-7(4)10/h2H,3H2,1H3 |
InChIキー |
JOTCIMDHCDTUFU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C=C1CCl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


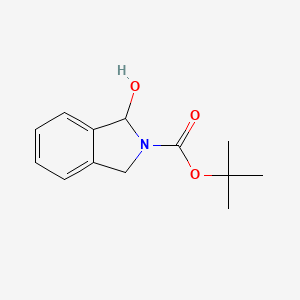
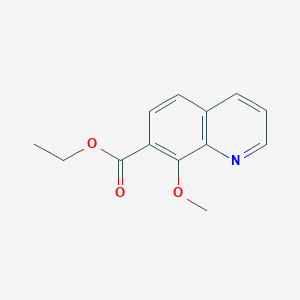

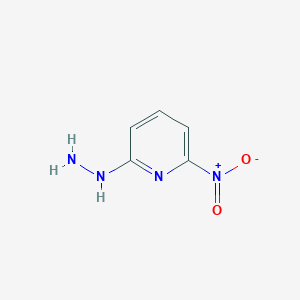

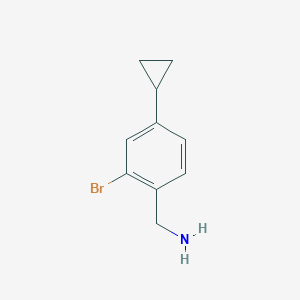
![3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13663364.png)
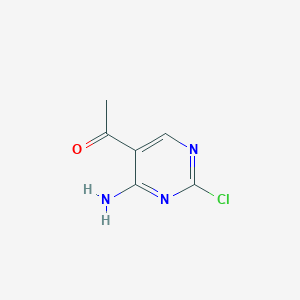
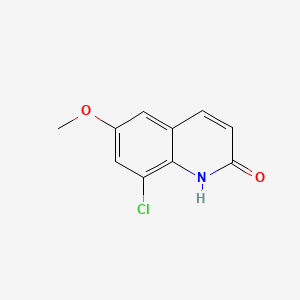
![Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate](/img/structure/B13663401.png)
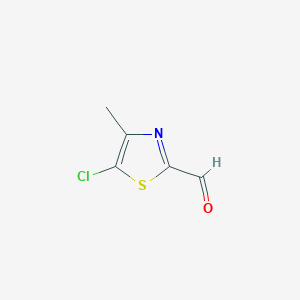
![Furo[2,3-b]pyridin-5-ylmethanamine](/img/structure/B13663417.png)
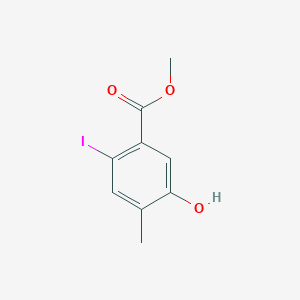
![2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13663419.png)
